[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride
CAS No.: 1790140-73-6
Cat. No.: VC2609993
Molecular Formula: C8H15Cl2N3OS
Molecular Weight: 272.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1790140-73-6 |
|---|---|
| Molecular Formula | C8H15Cl2N3OS |
| Molecular Weight | 272.19 g/mol |
| IUPAC Name | (2-morpholin-4-yl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3OS.2ClH/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11;;/h6H,1-5,9H2;2*1H |
| Standard InChI Key | ZQEPEJDZPLCDBF-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=C(S2)CN.Cl.Cl |
| Canonical SMILES | C1COCCN1C2=NC=C(S2)CN.Cl.Cl |
Introduction
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis, and potential uses.
Synthesis and Availability
The synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride typically involves the formation of the parent amine followed by conversion to the dihydrochloride salt. This compound is available from various chemical suppliers, with prices varying based on quantity and purity. For example, CymitQuimica offers it in quantities ranging from 50 mg to 1 g, with prices from €556 to €1,871 .
Safety and Handling
The safety data for [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride indicates it is a versatile small molecule scaffold, but specific safety information such as MSDS (Material Safety Data Sheet) details are not readily available. It is essential to handle this compound with caution, as it may pose risks similar to other dihydrochloride salts, such as skin irritation or eye damage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume